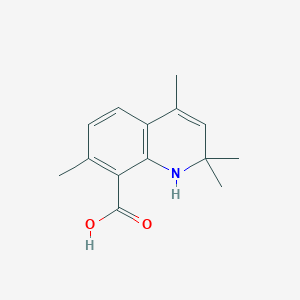

2,2,4,7-テトラメチル-1,2-ジヒドロキノリン-8-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with four methyl groups and a carboxylic acid functional group

科学的研究の応用

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with suitable reagents. One common method includes the reaction of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . These reactions are often carried out in the presence of a catalytic amount of piperidine in ethanol, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

作用機序

The mechanism of action of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been predicted to inhibit gluconate 2-dehydrogenase, which plays a role in metabolic pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects.

類似化合物との比較

Similar Compounds

2,2,4-Trimethyl-1,2-dihydroquinoline: Used as an antioxidant in rubber and latex products.

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline:

Uniqueness

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

生物活性

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid (TMDHQ) is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes multiple methyl substitutions and a carboxylic acid functional group. This article explores its biological activities, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₄H₁₇NO₂

- CAS Number : 925192-36-5

- Molecular Weight : 233.29 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMDHQ. It has shown significant effectiveness against various pathogens, particularly multidrug-resistant strains. For instance:

- Bacterial Inhibition : TMDHQ demonstrated activity against Staphylococcus aureus and Candida albicans, with in silico docking studies suggesting strong binding affinities to key bacterial proteins such as D-alanyl-D-alanine synthetase (Ddl) and NADPH-dependent D-xylose reductase .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for TMDHQ against S. epidermidis and C. albicans were reported as low as 30.6 μM and 15.6 μM respectively, indicating potent antimicrobial effects .

Antioxidant Properties

TMDHQ has been evaluated for its antioxidant capacity, which is crucial in mitigating oxidative stress-related diseases. Studies have indicated that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that TMDHQ may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases.

The biological activity of TMDHQ can be attributed to several mechanisms:

- Target Interaction : TMDHQ interacts with specific enzymes and proteins involved in microbial resistance and inflammation.

- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Gene Expression Modulation : TMDHQ may influence the expression of genes related to inflammation and oxidative stress response.

Study 1: Antimicrobial Efficacy

A study conducted by Borthwick et al. utilized molecular docking techniques to evaluate the binding affinity of TMDHQ against various bacterial targets. The results indicated that TMDHQ had a high affinity for Ddl and NADPH-dependent D-xylose reductase, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Antioxidant Activity Assessment

In a comparative study on antioxidant activities among several quinoline derivatives, TMDHQ was found to exhibit superior radical scavenging abilities compared to its analogs. This study utilized various assays such as DPPH and ABTS to quantify antioxidant capacity.

Data Table: Biological Activities of TMDHQ

特性

IUPAC Name |

2,2,4,7-tetramethyl-1H-quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-8-5-6-10-9(2)7-14(3,4)15-12(10)11(8)13(16)17/h5-7,15H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJASSAIFPDXMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(N2)(C)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。